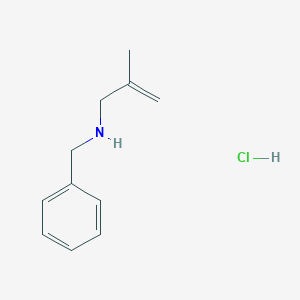
N-Benzyl-2-methyl-2-propen-1-amine hydrochloride
Vue d'ensemble
Description
N-Benzyl-2-methyl-2-propen-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClN. It is a hydrochloride salt of an amine, characterized by the presence of a benzyl group attached to a 2-methyl-2-propen-1-amine structure. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-2-propen-1-amine hydrochloride typically involves the alkylation of benzylamine with 1-chloro-2-methylpropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Alkylation Reaction
Reactants: Benzylamine and 1-chloro-2-methylpropane
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the alkylation process.
Product: N-Benzyl-2-methyl-2-propen-1-amine
-
Hydrochloride Formation
- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Conditions: The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-methyl-2-propen-1-amine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Products: The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Products: The reduction of the compound can lead to the formation of secondary or tertiary amines.
-
Substitution
- This compound can undergo nucleophilic substitution reactions.
Reagents: Common reagents include alkyl halides or acyl chlorides.
Products: The substitution reactions can yield various substituted amines or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, water
Bases: Sodium hydroxide, potassium carbonate
Applications De Recherche Scientifique
N-Benzyl-2-methyl-2-propen-1-amine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
-
Medicine
- Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
- Studied for its effects on various biological pathways and targets.
-
Industry
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of chemical products and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-methyl-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
N-Benzyl-2-methyl-2-propen-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
N-Benzyl-2-propen-1-amine hydrochloride
- Similar structure but lacks the methyl group at the 2-position.
- Different reactivity and biological activity due to the absence of the methyl group.
-
N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
- Contains an additional chloroethyl group, leading to different chemical properties and applications.
-
N-Benzyl-N-(4-methoxyphenyl)amine hydrochloride
- Substituted with a methoxyphenyl group, resulting in altered electronic and steric effects.
-
N-Methyl-N-(1-phenylethyl)amine hydrochloride
- Methyl and phenylethyl groups present, leading to different steric and electronic properties.
These comparisons illustrate the structural diversity and the impact of different substituents on the chemical and biological properties of the compounds.
Propriétés
IUPAC Name |
N-benzyl-2-methylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-10(2)8-12-9-11-6-4-3-5-7-11;/h3-7,12H,1,8-9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDCLVDWSANCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52853-55-1, 1269244-15-6 | |
| Record name | N-Benzyl-2-methyl-2-propen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | benzyl(2-methylprop-2-en-1-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[4-[(4-Fluorobenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide](/img/structure/B2998945.png)
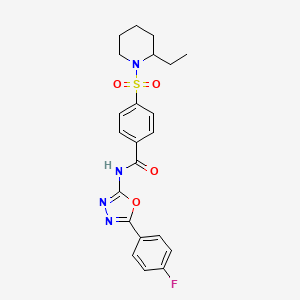

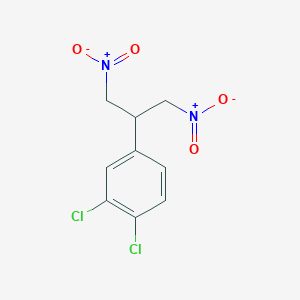
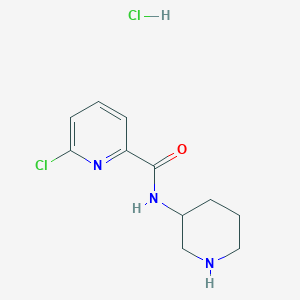
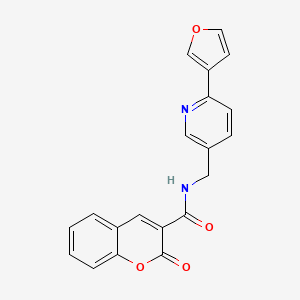
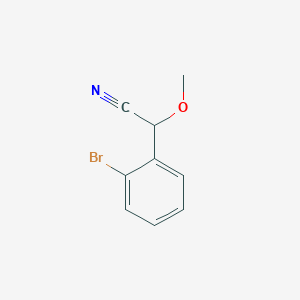
![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998954.png)
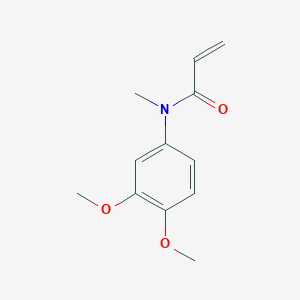

![Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998960.png)
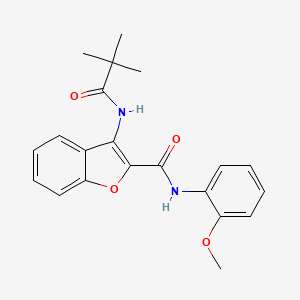
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)
![[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2998966.png)
